molecular formula C19H27NO5 B3111342 tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate CAS No. 1822810-13-8

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate

Cat. No.: B3111342
CAS No.: 1822810-13-8
M. Wt: 349.4 g/mol
InChI Key: FGKFTCDIARXOCS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate is a synthetic organic compound that is often used in the field of organic chemistry. It is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a ketone functional group. This compound is commonly used as an intermediate in the synthesis of various peptides and other complex organic molecules.

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

The compound’s mode of action is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is formed, the Boc group can be removed to reveal the free amino group .

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of cell functions. The specific pathways affected by this compound would depend on the nature of the dipeptides synthesized using it.

Result of Action

The primary result of the compound’s action is the synthesis of dipeptides . Dipeptides can have various biological effects, depending on their specific amino acid sequence. They can serve as building blocks for larger proteins, act as signaling molecules, or have other biological functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals or reagents in the environment can also impact the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and yield compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Free amines.

Scientific Research Applications

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate is unique due to its combination of functional groups, which provide both protection and reactivity. The benzyloxycarbonyl group offers a different protection strategy compared to other protecting groups like Boc, allowing for selective deprotection and further functionalization .

Properties

IUPAC Name

tert-butyl 5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFTCDIARXOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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